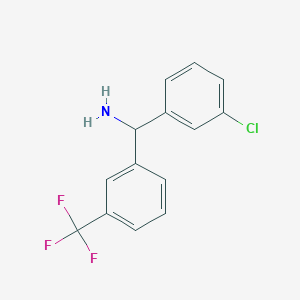

(3-Chlorophenyl)(3-(trifluoromethyl)phenyl)methanamine

Descripción

(3-Chlorophenyl)(3-(trifluoromethyl)phenyl)methanamine is a substituted methanamine derivative featuring two aromatic rings: a 3-chlorophenyl group and a 3-(trifluoromethyl)phenyl group. This compound is part of a broader class of diarylmethanamines, which are of interest in medicinal and materials chemistry due to their structural versatility and tunable electronic properties.

Propiedades

IUPAC Name |

(3-chlorophenyl)-[3-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3N/c15-12-6-2-4-10(8-12)13(19)9-3-1-5-11(7-9)14(16,17)18/h1-8,13H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBIMNOGAACJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC(=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(3-(trifluoromethyl)phenyl)methanamine typically involves the reaction of 3-chlorobenzyl chloride with 3-(trifluoromethyl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(3-Chlorophenyl)(3-(trifluoromethyl)phenyl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in synthesizing more complex organic molecules. Its unique structure allows for diverse reactions, facilitating the development of novel chemical entities.

Biology

- Enzyme Interaction Studies : It is utilized in studying enzyme interactions, particularly as a potential ligand in biochemical assays. The compound’s ability to bind to specific molecular targets aids in understanding biological pathways.

- Antimicrobial Properties : Research indicates significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The trifluoromethyl group enhances membrane penetration, increasing efficacy against these pathogens.

Medicine

- Pharmaceutical Intermediate : Ongoing research explores its potential as an active pharmaceutical ingredient or intermediate in drug development. Its structural features contribute to improved pharmacokinetic properties.

- Anticancer Activity : Studies suggest that the compound may inhibit the growth of certain tumor cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Its unique structural modifications enhance cytotoxic effects against cancer cells.

Industry

- Specialty Chemicals Production : The compound is employed in producing specialty chemicals and materials with unique properties, leveraging its distinct chemical characteristics.

Case Study 1: Antimicrobial Efficacy

In vitro studies demonstrated that (3-Chlorophenyl)(3-(trifluoromethyl)phenyl)methanamine exhibits significant antimicrobial activity against resistant bacterial strains. The presence of the trifluoromethyl group was crucial for enhancing membrane permeability, leading to increased effectiveness against Staphylococcus aureus.

Case Study 2: Anticancer Potential

Research published in medicinal chemistry journals indicates that this compound has shown promise in inhibiting the proliferation of specific cancer cell lines. Mechanistic studies revealed that it induces apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology.

Mecanismo De Acción

The mechanism of action of (3-Chlorophenyl)(3-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Positional Isomerism in Diarylmethanamines

- (3-Chlorophenyl)(2-(trifluoromethyl)phenyl)methanamine hydrochloride (CAS: 2241142-18-5):

This positional isomer differs in the substitution pattern of the trifluoromethyl group (position 2 vs. 3). The altered steric environment may reduce metabolic stability compared to the 3,3'-substituted analog. The hydrochloride salt form enhances solubility for biological testing . - [3-Chloranyl-4-(2-methoxy-5-(trifluoromethyl)phenyl)phenyl]methanamine (AFW): Incorporates a methoxy group at position 2 of the trifluoromethylphenyl ring.

Heterocyclic vs. Phenyl Ring Modifications

- (3-Chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine :

Replaces one phenyl ring with a pyridine ring, introducing a basic nitrogen. This modification enhances hydrogen-bonding capacity and may improve binding to enzymes or receptors requiring polar interactions. The molecular weight (286.69 g/mol) and logP are likely reduced compared to the target compound .

Substituent Effects on Physicochemical Properties

- (3-(Trifluoromethyl)phenyl)methanamine hydrochloride: A simpler analog lacking the 3-chlorophenyl group.

- (3-Chlorophenyl)(2,5-dimethylphenyl)methanamine :

Substitutes trifluoromethyl with methyl groups, which are electron-donating. This reduces electronegativity and may lower resistance to oxidative metabolism, impacting drug half-life .

Comparative Data Table

Actividad Biológica

(3-Chlorophenyl)(3-(trifluoromethyl)phenyl)methanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group and a trifluoromethyl group, which are known to influence its biological activity. The trifluoromethyl group is particularly notable for enhancing lipophilicity and metabolic stability, which can improve the pharmacokinetic properties of drugs.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like trifluoromethyl enhances this activity by increasing the compound's ability to penetrate bacterial membranes .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit the growth of certain tumor cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The structural modifications provided by the chlorophenyl and trifluoromethyl groups are believed to play a crucial role in enhancing its cytotoxic effects against cancer cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may act as an inhibitor or modulator of various enzymes and receptors, leading to alterations in cellular signaling pathways. For instance, the trifluoromethyl group can increase binding affinity to certain targets due to its unique electronic properties .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results showed that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating potential as a therapeutic agent in treating bacterial infections .

- Anticancer Screening : In another study, the compound was tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression, particularly in breast and lung cancer models .

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.